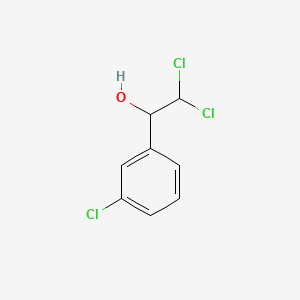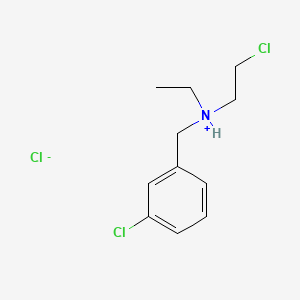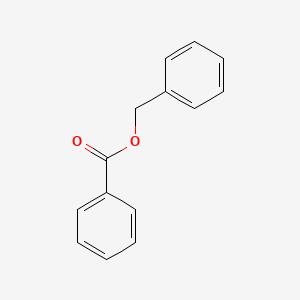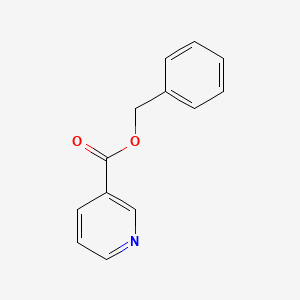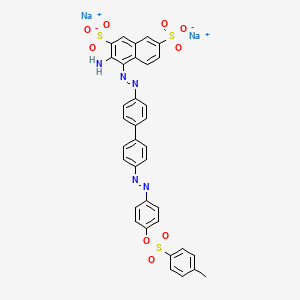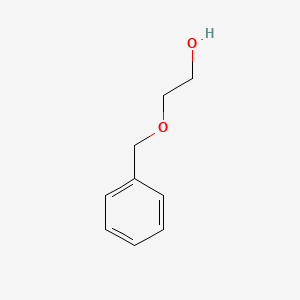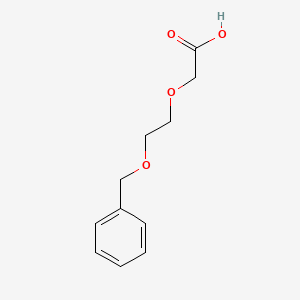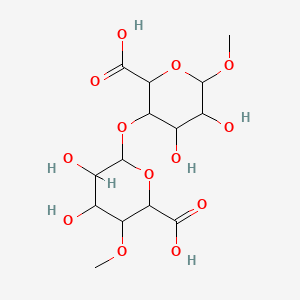
Kaltostat
Descripción general
Descripción
Kaltostat is a wound dressing composed of calcium sodium alginate . It’s indicated as a primary dressing for moderately to highly exuding chronic and acute wounds, and for wounds with minor bleeding . On contact with exudates, the dressing gradually forms a firm, moist gel which is highly absorbent .
Synthesis Analysis
Kaltostat is composed of non-woven sodium calcium alginate fibers . Alginate-based wound dressings like Kaltostat can be fabricated by the EDC-activated crosslinking of alginate with Polyethyleneimine and Ethylenediamine .
Molecular Structure Analysis
Alginate, a key component of Kaltostat, is a linear biological copolymer consisting of (1 → 4) linked α-L-guluronate (G) and β-D-mannuronate (M) monomeric units . Alginate forms a gel when it comes in contact with calcium ions .
Chemical Reactions Analysis
Kaltostat swabs were implanted subcutaneously in rats to evaluate their biodegradability and ability to evoke local tissue reactions . Histological sections showed no noticeable degradation of the Kaltostat within the 3 months of the study .
Physical And Chemical Properties Analysis
Alginate, the main component of Kaltostat, is known for its favourable properties such as biocompatibility and non-toxicity . It can be tailored to materials with properties suitable for wound healing . Alginate forms a gel when it comes in contact with calcium ions, which is a key property utilized in Kaltostat .
Aplicaciones Científicas De Investigación
Hemostatic Applications in Oral Surgery
Kaltostat, a hemostatic wound dressing made from sodium calcium alginate fibers, has been studied for its tissue response in healing tooth sockets. It was found to delay wound healing in the early phase but showed little difference from control sockets at 12 weeks. Healing was complete at 24 weeks, indicating its effectiveness but also a delay in the early stages of wound healing (Matthew et al., 1993).
Biodegradability and Tolerance in Subcutaneous Implants
Research evaluating the biodegradability of Kaltostat when implanted subcutaneously in rats revealed no significant degradation over three months. The study demonstrated that Kaltostat fibers are well tolerated, posing no toxic risk or contraindication for use as wound dressings or hemostatic agents (Lansdown & Payne, 1994).
Use in Epistaxis Management
A study comparing calcium sodium alginate fiber (Kaltostat) with traditional gauze packing for severe epistaxis requiring hospital admission found no significant difference in efficacy or patient acceptability between the two. This suggests Kaltostat as an acceptable alternative for epistaxis management (McGlashan et al., 1992).
Efficacy in Skin Graft Donor Sites
In the treatment of split-thickness skin graft donor sites, Kaltostat demonstrated superior qualities to Jelonet. It provided greater patient comfort upon dressing removal and better quality of regenerated skin, highlighting its effectiveness in this application (Cihantimur et al., 1997).
Comparative Studies in Nasal Surgery
Kaltostat was compared with trousered paraffin gauze and glove finger packs following partial inferior turbinectomy. It was associated with significantly less bleeding on pack removal and, regardless of the material used, leaving the packs in situ for 48 hours produced significantly less bleeding than when they were removed after 24 hours (Sirimanna et al., 1992).
Assessment in Burn Treatment
Kaltostat has been evaluated for its use on grafted donor sites in burns, becoming the dressing of choice for split-thickness skin graft (SSG) donor sites in many burn centers. The use of Kaltostat on these donor sites demonstrated effective wound care (Salibi & Farroha, 2014).
Direcciones Futuras
Propiedades
IUPAC Name |
6-(2-carboxy-4,5-dihydroxy-6-methoxyoxan-3-yl)oxy-4,5-dihydroxy-3-methoxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O13/c1-23-7-3(15)6(18)14(27-9(7)11(19)20)25-8-4(16)5(17)13(24-2)26-10(8)12(21)22/h3-10,13-18H,1-2H3,(H,19,20)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFPPCXIBHQRQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(OC1C(=O)O)OC2C(C(C(OC2C(=O)O)OC)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White to yellowish fibrous or granular powder, Colorless or slightly yellow solid; [Hawley] White to beige solid; [MSDSonline] | |
| Record name | AMMONIUM ALGINATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Ammonium alginate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3644 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
SLOWLY SOL IN WATER; INSOL IN ALCOHOL | |
| Record name | AMMONIUM ALGINATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1910 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Alginic acid, ammonium salt | |
Color/Form |
FILAMENTOUS, GRAINY, GRANULAR, OR POWDERED; COLORLESS OR SLIGHTLY YELLOW | |
CAS RN |
9005-34-9 | |
| Record name | Alginic acid, ammonium salt | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Alginic acid, ammonium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.851 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMMONIUM ALGINATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1910 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(Z)-7-[(1R,2R,3S,5S)-2-[(E,3R)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoic acid](/img/structure/B1666763.png)



